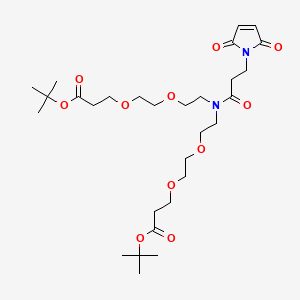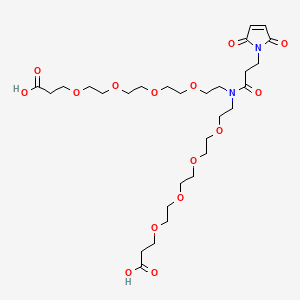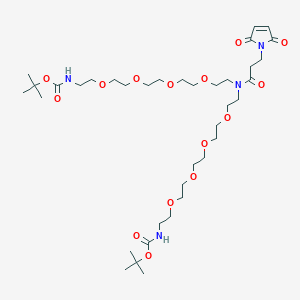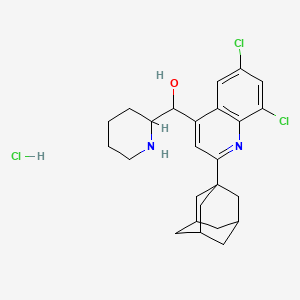
NSC305787 (hydrochloride)
Descripción general
Descripción
NSC305787 hydrochloride is an inhibitor of ezrin with a Kd of 5.85 μM . It inhibits the phosphorylation of ezrin caused by PKCΙ with an IC50 of 8.3 μM . It has been identified as a pharmacological EZR inhibitor with favorable pharmacokinetics and antineoplastic activity .
Synthesis Analysis
NSC305787 was identified as a pharmacological EZR inhibitor with favorable pharmacokinetics and antineoplastic activity . It has been used in studies investigating its impact on survival outcomes and its associations with molecular and biological characteristics in The Cancer Genome Atlas pancreatic adenocarcinoma cohort .Molecular Structure Analysis
The molecular formula of NSC305787 (hydrochloride) is C25H31Cl3N2O . It has a molecular weight of 481.89 . The chemical structure can be found in the referenced material .Chemical Reactions Analysis
NSC305787 hydrochloride is an inhibitor of ezrin and has been shown to inhibit the phosphorylation of ezrin caused by PKCΙ . It binds to PKCΙ with a Kd value of 172.4 μM .Physical And Chemical Properties Analysis
The molecular formula of NSC305787 (hydrochloride) is C25H31Cl3N2O and it has a molecular weight of 481.89 . It should be stored at 4°C, sealed, and away from moisture .Aplicaciones Científicas De Investigación
Application in Ezrin-Targeted Cancer Therapy
NSC305787 (hydrochloride) has been identified as a potent small molecule inhibitor that directly binds to ezrin, a protein that connects the actin cytoskeleton to the extracellular matrix. Ezrin plays a significant role in cancer metastasis, particularly in osteosarcoma. NSC305787 has demonstrated efficacy in inhibiting ezrin function, including blocking ezrin phosphorylation, disrupting ezrin-actin interaction, and consequently reducing the motility of osteosarcoma cells. Notably, NSC305787 was effective in inhibiting lung metastasis in mouse models following the injection of osteosarcoma cells. This discovery suggests the potential for NSC305787 as a novel targeted therapy for preventing tumor metastasis in cancers associated with high ezrin expression (Bulut et al., 2012).
Mecanismo De Acción
NSC305787 hydrochloride inhibits the phosphorylation of ezrin caused by PKCΙ with an IC50 of 8.3 μM . It has been shown to reduce cell viability, clonal growth, and migration in pancreatic cells . It modulates the expression and activation of key regulators of the cell cycle, proliferation, DNA damage, and apoptosis .
Safety and Hazards
Direcciones Futuras
NSC305787 has been identified as a pharmacological EZR inhibitor with antineoplastic activity . Future research could focus on further exploring the impact of EZR expression on survival outcomes and its associations with molecular and biological characteristics in various cancer cohorts . Additionally, the potential antineoplastic effects of NSC305787 in other cancer cell lines could be assessed .
Propiedades
IUPAC Name |
[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O.ClH/c26-17-8-18-19(24(30)21-3-1-2-4-28-21)10-22(29-23(18)20(27)9-17)25-11-14-5-15(12-25)7-16(6-14)13-25;/h8-10,14-16,21,24,28,30H,1-7,11-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQALIVSYOXLOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C45CC6CC(C4)CC(C6)C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



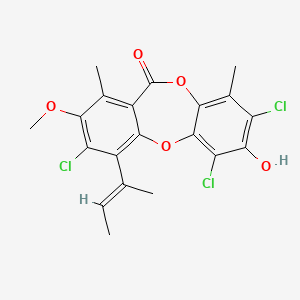



![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)
![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)


